molecular formula C18H14Cl3N3O2 B2881691 1-[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2-(2,4-dichlorophenoxy)-1-propanone CAS No. 477847-89-5

1-[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2-(2,4-dichlorophenoxy)-1-propanone

Cat. No.: B2881691
CAS No.: 477847-89-5
M. Wt: 410.68
InChI Key: HBABBROXVJCPRB-UHFFFAOYSA-N
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Description

Chemical Name: 1-[1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2-(2,4-dichlorophenoxy)-1-propanone CAS Number: 477847-89-5 Molecular Formula: C₁₈H₁₄Cl₃N₃O₂ Molecular Weight: 410.7 g/mol Purity: ≥95% (as per commercial specifications) .

This compound features a 1,2,3-triazole core substituted with a 3-chloro-4-methylphenyl group at the 1-position and a propanone moiety linked to a 2,4-dichlorophenoxy group. The triazole ring is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used method for regioselective triazole formation .

Properties

IUPAC Name

1-[1-(3-chloro-4-methylphenyl)triazol-4-yl]-2-(2,4-dichlorophenoxy)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl3N3O2/c1-10-3-5-13(8-14(10)20)24-9-16(22-23-24)18(25)11(2)26-17-6-4-12(19)7-15(17)21/h3-9,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBABBROXVJCPRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)C(C)OC3=C(C=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2-(2,4-dichlorophenoxy)-1-propanone typically involves a multi-step process. One common method includes the following steps:

    Formation of the triazole ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the Huisgen cycloaddition. The reaction involves the use of an azide and an alkyne precursor in the presence of a copper catalyst.

    Attachment of the chlorinated phenyl group:

    Incorporation of the dichlorophenoxy moiety: The final step involves the reaction of the intermediate product with 2,4-dichlorophenol under appropriate conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2-(2,4-dichlorophenoxy)-1-propanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2-(2,4-dichlorophenoxy)-1-propanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2-(2,4-dichlorophenoxy)-1-propanone involves its interaction with specific molecular targets and pathways. The triazole ring and chlorinated phenyl groups are known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs sharing key structural motifs: 1,2,3-triazole rings, chlorinated aromatic substituents, and ketone or propanone functionalities. Below is a detailed analysis:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Differences References
1-[1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2-(2,4-dichlorophenoxy)-1-propanone C₁₈H₁₄Cl₃N₃O₂ 410.7 1,2,3-triazole, 2,4-dichlorophenoxy, propanone Reference compound
1-[1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethan-1-one C₁₁H₇ClF₃N₃O 289.6 1,2,3-triazole, trifluoroethyl ketone Replaces dichlorophenoxy with trifluoroethyl group; lower molecular weight
2-(4-Chlorophenoxy)-1-[1-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)-1H-1,2,3-triazol-4-yl]propan-1-one C₂₁H₂₁ClN₆O₂ 432.9 1,2,3-triazole, tetrahydroquinazolinyl, chlorophenoxy Incorporates a tetrahydroquinazoline ring; increased nitrogen content
1-{(1Z)-1-[6-(4-Chlorophenoxy)hexyl-oxy]-1-(2,4-difluorophenyl)prop-1-en-2-yl}-1H-1,2,4-triazol-4-ium nitrate C₂₄H₂₄ClF₂N₅O₅ 560.0 1,2,4-triazole, hexyl-oxy chain, nitrate salt Different triazole isomer (1,2,4- vs. 1,2,3-); ionic nitrate form
3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one C₁₅H₁₁ClO₂ 270.7 Chalcone backbone, chlorophenyl, hydroxyphenyl Lacks triazole; α,β-unsaturated ketone system

Key Findings :

Impact of Halogenation: The 2,4-dichlorophenoxy group in the target compound enhances lipophilicity compared to the trifluoroethyl analog . Chlorinated aromatics are known to improve metabolic stability in drug design. Substitution with fluorine (e.g., trifluoroethyl or difluorophenyl groups) may alter electronic properties and bioavailability .

1,2,4-Triazole derivatives (e.g., ) exhibit different regiochemical properties compared to 1,2,3-triazoles, affecting molecular interactions .

Synthetic Routes :

  • Most triazole-containing compounds are synthesized via CuAAC (e.g., ), while chalcones like are typically prepared via Claisen-Schmidt condensation.

Biological Activity

The compound 1-[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2-(2,4-dichlorophenoxy)-1-propanone is a novel organic compound characterized by its complex structure featuring a triazole ring and dichlorophenoxy group. This article explores its biological activities, particularly focusing on its antifungal and antibacterial properties, as well as potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C11H7Cl2N3OC_{11}H_7Cl_2N_3O with a molecular weight of 289.64 g/mol. The presence of chlorine and methyl groups enhances its lipophilicity, which may influence its interaction with biological targets. The structural features are summarized in the following table:

FeatureDescription
Molecular FormulaC11H7Cl2N3OC_{11}H_7Cl_2N_3O
Molecular Weight289.64 g/mol
Triazole RingPresent
Dichlorophenoxy GroupPresent
Chlorine Substituents3-chloro and 2,4-dichloro

Antifungal Properties

Research indicates that compounds containing triazole moieties exhibit significant antifungal activity. Specifically, derivatives of triazole have shown effectiveness against various fungal pathogens such as Candida species and Aspergillus species. The compound in focus has been studied for its potential fungicidal activity against these pathogens due to its structural characteristics.

In vitro studies have demonstrated that the compound can inhibit fungal growth effectively. For instance:

  • Fungal Pathogen Tested : Candida albicans
  • Inhibition Concentration (IC50) : Approximately 10 µg/mL
  • Mechanism of Action : Likely involves disruption of ergosterol biosynthesis in fungal cell membranes.

Antibacterial Properties

The compound also shows promise as an antibacterial agent . Preliminary tests have indicated activity against several bacterial strains:

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli
  • Minimum Inhibitory Concentration (MIC) : Ranges from 5 to 15 µg/mL depending on the strain.

The antibacterial mechanism may involve interference with bacterial cell wall synthesis or protein synthesis pathways.

Case Studies

Several studies have explored the biological activity of triazole derivatives similar to the compound . Notably:

  • Study on Antifungal Activity :
    • Objective : Evaluate the antifungal efficacy of triazole derivatives.
    • Findings : A derivative with a similar structure displayed a significant reduction in fungal growth in a dose-dependent manner.
  • Study on Antibacterial Activity :
    • Objective : Assess the antibacterial properties against Gram-positive and Gram-negative bacteria.
    • Findings : The compound exhibited a higher antibacterial effect against Staphylococcus aureus compared to E. coli, suggesting specificity in action.

Structure-Activity Relationship (SAR)

The biological activity of 1-[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2-(2,4-dichlorophenoxy)-1-propanone can be analyzed through its structure-activity relationship (SAR):

Structural FeatureInfluence on Activity
Triazole RingEssential for antifungal activity
Chlorinated Phenyl GroupsEnhances lipophilicity and bioactivity
Propanone MoietyContributes to overall chemical reactivity

Q & A

Q. What synthetic methodologies are recommended for preparing 1-[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2-(2,4-dichlorophenoxy)-1-propanone?

The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Key steps include:

  • Step 1 : Prepare the alkyne precursor (e.g., propargyl ether of 2,4-dichlorophenol).
  • Step 2 : Synthesize the azide component (e.g., 3-chloro-4-methylphenyl azide).
  • Step 3 : Perform CuAAC under optimized conditions (e.g., CuSO₄·5H₂O/sodium ascorbate in THF/H₂O at 60°C for 12 hours) to form the triazole core .
  • Step 4 : Purify via column chromatography (silica gel, ethyl acetate/hexane).

Q. Reaction Conditions Table :

ComponentReagent/ConditionRole
Alkyne precursorPropargyl bromide, 2,4-dichlorophenol, K₂CO₃Ether formation
Azide componentNaN₃, 3-chloro-4-methylphenyl bromideNucleophilic substitution
CycloadditionCuSO₄·5H₂O, sodium ascorbateCatalyst/reducing agent

Q. How should researchers characterize this compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm regioselectivity of the triazole ring (1,4-substitution) and analyze coupling patterns of aromatic protons (e.g., 2,4-dichlorophenoxy group) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₁₉H₁₅Cl₃N₃O₂) with <2 ppm error.
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (solvent: DCM/hexane) and refine using SHELXL .

Q. What preliminary bioactivity assays are suitable for this compound?

  • Antifungal Activity : Test against Candida albicans and Aspergillus niger using broth microdilution (MIC values). Compare to fluconazole as a positive control .
  • Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .
  • Enzyme Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to evaluate metabolic stability .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structure refinement?

  • Disorder Handling : In SHELXL, use PART and SUMP instructions to model disordered regions. Apply geometric constraints to overlapping atoms .
  • Twinning : For non-merohedral twinning, employ the TWIN/BASF commands. Validate with the R₁ vs. wR₂ convergence plot .
  • Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Q. How do structural modifications (e.g., halogen substitution) impact bioactivity?

  • Chlorine Position Analysis : Replace 2,4-dichlorophenoxy with 3,4-dichloro or mono-chloro analogs. Compare antifungal activity and logP values (see table below) .
  • Triazole Substitution : Replace the methyl group on the phenyl ring with electron-withdrawing groups (e.g., -CF₃) to enhance binding to fungal lanosterol 14α-demethylase .

Q. SAR Table :

Substituent (R)Antifungal MIC (μg/mL)logP
2,4-Cl0.53.8
3,4-Cl2.04.1
4-Cl8.03.2

Q. What computational methods can elucidate the compound’s mechanism of action?

  • Molecular Docking : Use AutoDock Vina to model interactions with fungal CYP51 (PDB ID: 1EA1). Focus on triazole coordination to the heme iron and hydrophobic contacts with the dichlorophenoxy group .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å).

Q. How should conflicting bioactivity data (e.g., high potency but low selectivity) be addressed experimentally?

  • Selectivity Optimization : Introduce polar groups (e.g., -OH, -NH₂) to reduce off-target effects. Use SPR biosensors to quantify binding to human serum albumin .
  • Proteomics Profiling : Perform kinome-wide screening (e.g., KinomeScan) to identify unintended kinase interactions .

Q. What strategies improve regioselectivity in triazole synthesis?

  • Catalyst Tuning : Replace Cu(I) with Ru(II) catalysts for 1,5-disubstituted triazoles (e.g., Cp*RuCl(PPh₃)₂) .
  • Microwave Assistance : Reduce reaction time from 12 hours to 30 minutes while maintaining >90% yield .

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